molecular formula C14H10N2O2 B1607314 Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione CAS No. 15351-42-5

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Cat. No.: B1607314
CAS No.: 15351-42-5
M. Wt: 238.24 g/mol
InChI Key: YLPHHYHMUZCODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione (CAS 15351-42-5) is a tricyclic heterocyclic compound recognized as a privileged scaffold in medicinal chemistry for the design of novel bioactive molecules . This dibenzodiazocinedione framework consists of two aromatic benzene rings separated by an eight-membered diazocine ring containing two lactam functionalities, a structure that can be viewed as a cyclic dipeptide composed of two aromatic β-amino acid units . The compound's significance lies in its role as a key precursor to unsymmetrically substituted derivatives, which allow for sophisticated modulation of biological activity and physicochemical properties, a critical advantage over symmetrical analogues for drug discovery efforts . Researchers have developed novel synthetic routes utilizing substituted isatoic anhydrides and 2-aminobenzoic acids to efficiently produce these unsymmetrical derivatives, expanding the toolkit for creating diverse chemical libraries . Preliminary biological investigations indicate that the this compound scaffold possesses a promising cytotoxic effect against cancer cell lines such as HeLa and U87, while also demonstrating antibacterial activity . Furthermore, structural analogues of this core have been explored as potential chemosensitizers capable of reversing multidrug resistance (MDR) by inhibiting glycoprotein (GP170) activity . The molecular structure and conformational analysis of related derivatives have been thoroughly characterized by X-ray crystallography, revealing a characteristic dihedral angle between the two benzene rings and providing essential insights for structure-based design . This compound serves as a foundational building block for the synthesis of novel heterocyclic systems, including benzo[b]naphtho[2,3-f][1,5]diazocines and pyrido[3,2-c][1,5]benzodiazocines, further underscoring its utility in chemical research . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

5,11-dihydrobenzo[c][1,5]benzodiazocine-6,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-9-5-1-3-7-11(9)15-14(18)10-6-2-4-8-12(10)16-13/h1-8H,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHHYHMUZCODZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302492
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15351-42-5
Record name 15351-42-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Symmetrical Compound Synthesis

Symmetrical dibenzo[b,f]diazocines are typically synthesized via dimerization reactions involving two identical moieties of substituted 2-aminobenzoic acids (anthranilic acids) or their esters. Key methods include:

However, these methods are limited to symmetrical products and are unsuitable for more complex unsymmetrical derivatives.

Preparation of Unsymmetrically Substituted Dibenzo[b,f]diazocine-6,12(5H,11H)-dione

A novel and versatile three-step synthetic route has been developed for unsymmetrical dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives, which involves:

Starting Materials:

  • Variously substituted 1H-benzo[d]oxazine-2,4-diones (isatoic anhydrides)
  • Variously substituted 2-aminobenzoic acids

Synthetic Steps:

  • Coupling Reaction : The isatoic anhydrides (13a–i) are reacted with unprotected 2-aminobenzoic acids (14a–d) to form methyl 2-(2-aminobenzamido)benzoates (16a–k).
  • Cyclization : The crude intermediates (16a–k) undergo cyclization using sodium hydride in refluxing anhydrous tetrahydrofuran (THF), producing the dibenzo[b,f]diazocine core (10a–k).
  • Post-Cyclization Modifications : The core structures are further modified by alkylation, acylation, and thiolation to yield N-alkyl, N-acetyl, and dithio analogues, enhancing molecular diversity and potential biological activity.

Yields and Efficiency:

  • The overall yields for the three-step synthesis range from 18% to 35%, with most compounds achieving 25–35% yields, which is considered efficient for complex heterocyclic synthesis.
  • Post-cyclization modifications show high yields, for example:
    • Alkylation of 5-methyldibenzo[b,f]diazocine-6,12(5H,11H)-dione with ethyl bromoacetate yielded 78%.
    • Acylation with acetic anhydride gave an 89% yield.
    • Thiolation to form dithiolactam derivatives yielded 58%.

Representative Synthetic Scheme Summary

Step Reagents/Conditions Product Type Yield Range (%) Notes
1. Coupling Isatoic anhydrides + 2-aminobenzoic acids Methyl 2-(2-aminobenzamido)benzoates Not isolated Intermediate formation
2. Cyclization Sodium hydride, refluxing anhydrous THF Dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives 18–35 Core scaffold formation
3. Post-cyclization modification Alkylation, Acylation, Thiolation reagents N-alkyl, N-acetyl, dithio analogues 58–89 Functionalized derivatives

Structural and Analytical Characterization

  • Crystallographic analysis was performed for 11 compounds to confirm molecular structures, providing detailed insight into the conformation and substituent effects on the diazocine core.
  • The crystal structures were obtained from slow evaporation of solvents such as ethanol, acetone, ethyl acetate, and mixtures with hexane or methanol at room temperature.
  • These analyses support the high purity and correct formation of the target compounds.

Summary of Key Research Findings

  • The newly developed synthetic approach allows access to unsymmetrical dibenzo[b,f]diazocine-6,12(5H,11H)-dione derivatives, which were previously difficult to obtain.
  • The method is versatile, accommodating various substitutions on both the isatoic anhydride and 2-aminobenzoic acid components.
  • Post-synthesis modifications expand the chemical space for drug design.
  • Crystal structure elucidation confirms the integrity of the synthesized compounds.
  • Preliminary biological testing suggests potential cytotoxic and antibacterial activities, highlighting the scaffold's promise in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, electrochemical reduction of diazocine derivatives can lead to the formation of indolo[3,2-b]indoles . Additionally, the compound can participate in cycloaddition reactions due to its conjugated double bonds.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen chloride, dioxane, and various reducing agents such as zinc and trifluoroacetic acid . Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations.

Major Products Formed: Major products formed from the reactions of this compound include indolo[3,2-b]indoles and other diazocine derivatives with modified electronic and structural properties .

Scientific Research Applications

Synthesis of Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Recent studies have developed efficient synthesis methods for this compound. A notable approach involves a three-step synthesis using isatoic anhydrides and 2-aminobenzoic acids as starting materials. This method allows for the creation of unsymmetrically substituted derivatives, which can be further modified into various analogues such as N-alkyl and N-acetyl derivatives .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In a study involving HeLa (cervical cancer) and U87 (glioblastoma) cells, several synthesized compounds exhibited significant cytotoxicity with IC50 values ranging from approximately 97.3 µM to 205.7 µM. Notably, these compounds showed selectivity for cancer cells over normal cell lines (HEK293 and EUFA30), indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
10bHeLa97.3
10fHeLa120.4
10hU87150.0
10jU87205.7
10pHEK293>1000

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Preliminary tests indicated effectiveness against certain bacterial strains, although specific results were not detailed in the studies reviewed .

Potential Applications in Drug Design

The dibenzo[b,f][1,5]diazocine framework is considered a "privileged structure" in drug design due to its unique chemical properties and biological activities. The ability to synthesize various derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing therapeutic efficacy and reducing toxicity .

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of dibenzo[b,f][1,5]diazocine derivatives:

  • Synthesis of Unsymmetrical Derivatives : A study reported the successful synthesis of multiple unsymmetrical dibenzo[b,f][1,5]diazocine derivatives using a streamlined method involving isatoic anhydrides .
  • Cytotoxicity Profiling : Another research effort focused on profiling the cytotoxic effects of various synthesized compounds against different cell lines, highlighting the selectivity towards cancer cells .
  • Antibacterial Testing : Various derivatives have been subjected to antibacterial testing against common pathogens with promising results .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Seven-Membered Tricyclic Systems

DBD is structurally related to tricyclic dibenzodiazepines (e.g., clobenzepam), dibenzothiazepines (e.g., quetiapine), and dibenzoazepines (e.g., imipramine), which feature seven-membered central rings . Key differences include:

  • Ring Size and Flexibility : The eight-membered diazocine in DBD provides greater conformational flexibility compared to the rigid seven-membered rings of dibenzodiazepines. This may enhance binding to diverse biological targets but complicates synthetic control .
  • Substitution Patterns : Traditional seven-membered tricyclics often require symmetrical substitution for synthesis. In contrast, DBD’s unsymmetrical derivatives (e.g., 10d, 10f, 10l) enable tailored modifications to optimize pharmacokinetics and bioactivity .

Crystallographic and Conformational Analysis

  • DBD Derivatives : X-ray structures reveal planar aromatic rings and puckered diazocine rings. Substituents like bromine (10c) or methyl groups (10d) influence intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Biological Activity

Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process using isatoic anhydrides and 2-aminobenzoic acids as starting materials. A novel synthetic route has been developed that allows for the creation of various unsymmetrically substituted derivatives. The structural diversity achieved through this method enables the exploration of different biological activities associated with these compounds .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound derivatives against various cell lines. The cytotoxicity was assessed on two cancer cell lines (HeLa and U87) and two normal cell lines (HEK293 and EUFA30). The results indicated that several compounds exhibited selective cytotoxicity towards cancer cells while showing lesser effects on normal cells.

Key Findings:

  • Cytotoxic Compounds : Five compounds demonstrated notable cytotoxic activity with IC50_{50} values ranging from 97.3 µM to 205.7 µM.
  • Selectivity : The IC50_{50} values for normal cell lines were consistently higher than those for cancerous lines, indicating a degree of selectivity in action .
CompoundIC50_{50} (HeLa)IC50_{50} (U87)IC50_{50} (HEK293)IC50_{50} (EUFA30)
10b97.3 µM119.0 µM>200 µM>200 µM
10k75.3 µM75.4 µM87.6 µM119.0 µM
10fNot specifiedNot specifiedNot specifiedNot specified

Antibacterial Activity

In addition to cytotoxicity, the antibacterial properties of this compound derivatives were evaluated against several bacterial strains. However, none of the synthesized compounds exhibited significant antibacterial activity at tested concentrations ranging from 12.5 to 100 µM .

Structure-Activity Relationships

The structural modifications of this compound have been shown to influence its biological activity significantly:

  • Hydrophobic Substituents : The introduction of large hydrophobic groups has been associated with enhanced cytotoxic effects.
  • N-Methyl Derivatives : Compounds with N-methyl substitutions generally showed reduced cytotoxicity compared to their parent compounds .

Conclusion and Future Directions

This compound represents a promising scaffold for drug development due to its selective cytotoxicity against cancer cells and potential for further structural modifications. Ongoing research aims to explore additional derivatives and their mechanisms of action to enhance therapeutic efficacy and reduce toxicity in normal cells.

Further studies are warranted to understand better the pharmacodynamics and pharmacokinetics of these compounds in vivo and their potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing unsymmetrically substituted dibenzo[b,f][1,5]diazocine-6,12-dione derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : A three-step synthesis starting from substituted 1H-benzo[d][1,3]oxazine-2,4-diones (isatoic anhydrides) and 2-aminobenzoic acid is widely used. Key steps include cyclization under acidic conditions and subsequent derivatization (e.g., N-alkylation, acetylation). Yields depend on substituent steric/electronic effects; electron-withdrawing groups on the isatoic anhydride improve cyclization efficiency (70–85% yields), while bulky substituents reduce reactivity .

Q. How is the crystal structure of dibenzo[b,f][1,5]diazocine-6,12-dione characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a planar diazocine core with intramolecular hydrogen bonding between carbonyl oxygen and NH groups. π-π stacking between aromatic rings and van der Waals interactions contribute to lattice stability. For example, 5,11-dimethyldibenzo[b,f][1,5]diazocine-6,12-dione crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 11.559 Å, b = 10.957 Å, c = 28.976 Å, and β = 100.08° .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomers of dibenzo[b,f][1,5]diazocine derivatives, and how is chiral purity validated?

  • Methodological Answer : Supercritical fluid chromatography (SFC) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation of racemic mixtures. Enantiomeric excess (ee) >99% is confirmed via polarimetry and circular dichroism (CD). For example, 6,12-dichlorodibenzo[b,f][1,5]diazocine was resolved into optically active isomers with [α]D²⁵ = ±152° .

Q. How does the diazocine scaffold enhance histone deacetylase (HDAC) inhibition in tricyclic vorinostat analogues?

  • Methodological Answer : The diazocine core increases hydrophobic interactions with HDAC’s active site. Modifications like ω-bromoester side chains (e.g., compound 10a–l) optimize binding via hydroxamic acid chelation to Zn²⁺. Structure-activity relationship (SAR) studies show IC₅₀ values <50 nM against HDAC1/6, with 5-methyldibenzo[b,f][1,5]diazocine derivatives exhibiting stronger cytotoxicity (IC₅₀ = 0.8–2.1 µM in leukemia cell lines) .

Q. What computational methods predict the bioactivity of dibenzo[b,f][1,5]diazocine derivatives against cancer targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with targets like EGFR or tubulin. Pharmacophore mapping identifies critical features: (i) planar diazocine core for DNA intercalation, (ii) substituents for H-bond donor/acceptor sites. QSAR models using Hammett constants (σ) correlate substituent electronic effects with cytotoxicity (R² = 0.89 for HeLa cells) .

Data Contradictions and Validation

Q. Why do cytotoxicity assays for dibenzo[b,f][1,5]diazocine derivatives show conflicting results between cancer and normal cell lines?

  • Methodological Answer : Discrepancies arise from differential uptake mechanisms and metabolic stability. For example, U87 glioblastoma cells show IC₅₀ = 12.5 µM, while normal HEK293 cells retain >80% viability at 50 µM. Flow cytometry confirms selective apoptosis (Annexin V/PI staining) in cancer cells via mitochondrial depolarization .

Q. How do crystallographic data reconcile with spectroscopic findings for dibenzo[b,f][1,5]diazocine derivatives?

  • Methodological Answer : Discrepancies in tautomeric forms (e.g., lactam-lactim equilibria) are resolved via combined SC-XRD and ¹⁵N NMR. For instance, 5,11-dimethyldibenzo[b,f][1,5]diazocine-6,12-dione exists as a lactam in the solid state (X-ray) but shows dynamic equilibria in DMSO-d₆ (¹H NMR: δ 10.2 ppm for NH) .

Experimental Design Considerations

Q. What in vitro assays are recommended to evaluate the antimicrobial activity of dibenzo[b,f][1,5]diazocine derivatives?

  • Methodological Answer : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) strains. Minimum inhibitory concentrations (MICs) are validated with resazurin viability staining. Derivatives with 4-bromophenyl substituents show MIC = 8–16 µg/mL, comparable to ciprofloxacin .

Q. How are Heck coupling reactions optimized to functionalize dibenzo[b,f][1,5]diazocine cores with vinyl pyridines?

  • Methodological Answer : Palladium acetate (5 mol%) and tris(2-methylphenyl)phosphine in NMP at 110°C for 24 hours achieve 60–75% yields. Key parameters: (i) excess 4-vinylpyridine (4 equiv), (ii) K₂CO₃ base. HRMS and ¹³C NMR confirm regioselective C-2/C-8 functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione
Reactant of Route 2
Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.